3-Chloro-2-(2-methylpropoxy)-5-nitropyridine
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Overview
Description
3-Chloro-2-(2-methylpropoxy)-5-nitropyridine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorine atom, a nitro group, and a 2-methylpropoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine typically involves the nitration of 3-chloro-2-(2-methylpropoxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-methylpropoxy)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The 2-methylpropoxy group can be hydrolyzed to form the corresponding alcohol and pyridine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-Amino-2-(2-methylpropoxy)-5-nitropyridine.
Substitution: 3-(Substituted)-2-(2-methylpropoxy)-5-nitropyridine.
Hydrolysis: 3-Chloro-2-(2-methylpropoxy)-5-hydroxypyridine.
Scientific Research Applications
3-Chloro-2-(2-methylpropoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-methylpropoxy)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and other proteins, leading to inhibition or activation of biological pathways. The chlorine atom and 2-methylpropoxy group can also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(2-methylpropoxy)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2-Methylpropoxy)-5-nitropyridine: Lacks the chlorine atom, affecting its reactivity and binding properties.
3-Chloro-5-nitropyridine: Lacks the 2-methylpropoxy group, altering its solubility and interaction with biological targets.
Uniqueness
3-Chloro-2-(2-methylpropoxy)-5-nitropyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom, nitro group, and 2-methylpropoxy group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-chloro-2-(2-methylpropoxy)-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-6(2)5-15-9-8(10)3-7(4-11-9)12(13)14/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWHBBXBQCQOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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